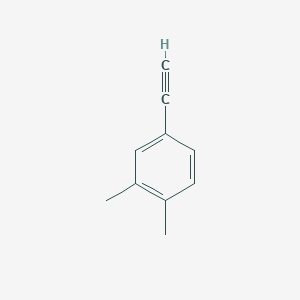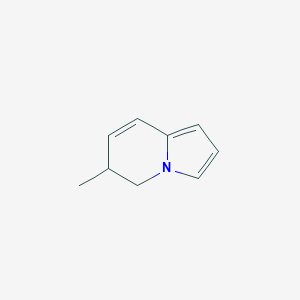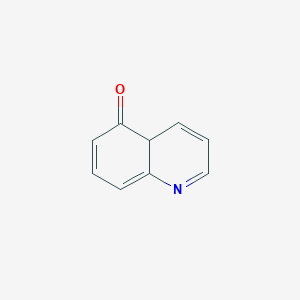![molecular formula C5H11N3O B11924139 3-Oxa-1,7,8-triazaspiro[4.4]nonane CAS No. 126505-39-3](/img/structure/B11924139.png)
3-Oxa-1,7,8-triazaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-1,7,8-triazaspiro[4.4]nonane is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol It is characterized by a spirocyclic structure containing an oxygen atom and three nitrogen atoms
Preparation Methods
The synthesis of 3-Oxa-1,7,8-triazaspiro[4.4]nonane involves several steps and specific reaction conditions. One efficient method for synthesizing this compound includes the use of intermediates and target compounds that do not require additional purification . The reaction conditions typically involve controlled temperatures and the use of specific reagents to achieve high yields.
Chemical Reactions Analysis
3-Oxa-1,7,8-triazaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Oxa-1,7,8-triazaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxa-1,7,8-triazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biological pathways, resulting in the desired effects.
Comparison with Similar Compounds
3-Oxa-1,7,8-triazaspiro[4.4]nonane can be compared with other similar compounds, such as:
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound has a similar spirocyclic structure but contains a dione group.
3-[ (4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione: This compound has a similar structure but includes a methylphenyl group.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of an oxygen atom in the spirocyclic structure, which imparts distinct chemical and physical properties .
Properties
CAS No. |
126505-39-3 |
|---|---|
Molecular Formula |
C5H11N3O |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-oxa-1,7,8-triazaspiro[4.4]nonane |
InChI |
InChI=1S/C5H11N3O/c1-5(2-8-7-1)3-9-4-6-5/h6-8H,1-4H2 |
InChI Key |
JADDTXBPBKLCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CNN1)COCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)




![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)

